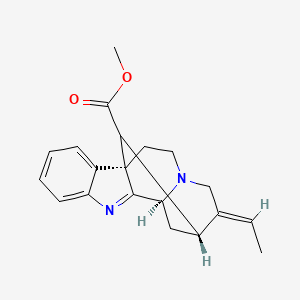

Strictamine

Description

Structure

3D Structure

Properties

CAS No. |

6475-05-4 |

|---|---|

Molecular Formula |

C20H22N2O2 |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

methyl (1R,10S,12R,13E)-13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate |

InChI |

InChI=1S/C20H22N2O2/c1-3-12-11-22-9-8-20-14-6-4-5-7-15(14)21-18(20)16(22)10-13(12)17(20)19(23)24-2/h3-7,13,16-17H,8-11H2,1-2H3/b12-3-/t13-,16-,17?,20-/m0/s1 |

InChI Key |

LITYYRLWHAQJQS-ZYJJEPLOSA-N |

SMILES |

CC=C1CN2CCC34C(C1CC2C3=NC5=CC=CC=C45)C(=O)OC |

Isomeric SMILES |

C/C=C\1/CN2CC[C@]34C([C@H]1C[C@H]2C3=NC5=CC=CC=C45)C(=O)OC |

Canonical SMILES |

CC=C1CN2CCC34C(C1CC2C3=NC5=CC=CC=C45)C(=O)OC |

Appearance |

Solid powder |

Other CAS No. |

6475-05-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Strictamine; NSC 180521; NSC-180521; NSC180521 |

Origin of Product |

United States |

Foundational & Exploratory

Strictamine: A Technical Guide to Its Natural Sources and Isolation from Alstonia scholaris

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strictamine, a monoterpenoid indole (B1671886) alkaloid of the akuammiline (B1256633) class, has garnered significant scientific interest due to its potential pharmacological activities, including the inhibition of the nuclear factor-κB (NF-κB) signaling pathway, which is implicated in inflammatory responses and immune regulation. This technical guide provides a comprehensive overview of the natural sources of this compound, with a primary focus on its isolation from Alstonia scholaris. The document details experimental protocols for extraction and purification, presents quantitative data on its occurrence, and illustrates the biosynthetic pathway and isolation workflow.

Natural Sources of this compound

This compound is found in several species of the Apocynaceae family. The most prominent and well-documented sources include:

-

Alstonia scholaris : Commonly known as the devil's tree, this plant is a rich source of a wide array of alkaloids. This compound has been identified in various parts of the plant, including the leaves, flowers, fruit pods, and stem bark.[1][2][3][4]

-

Rhazya stricta : This medicinal plant is another significant source from which this compound has been isolated.[5][6]

While Alstonia scholaris is a well-known source, the concentration of this compound can vary between different plant organs.

Quantitative Analysis of this compound and Total Alkaloids

The yield of this compound and total alkaloids from Alstonia scholaris is influenced by the plant part used, geographical location, and the extraction method employed. The following table summarizes available quantitative data.

| Plant Material | Extraction Method | Analyte | Yield/Content | Reference |

| Alstonia scholaris Leaves | Methanolic Soxhlet Extraction | Total Alkaloids | 3.61% of total extract | [7] |

| Alstonia scholaris Leaves | Not Specified | This compound | Present, not quantified | [1] |

| Alstonia scholaris Fruit Pods | Not Specified | This compound | Present, not quantified | [2][3] |

| Alstonia scholaris Flowers | Not Specified | This compound | Present, not quantified | [1][3] |

| Alstonia scholaris Stem Bark | Not Specified | This compound | Present, not quantified | [1] |

Note: Specific quantitative yield data for this compound from different parts of Alstonia scholaris is limited in the reviewed literature. The provided data for total alkaloids offers a general indication of the alkaloidal richness of the plant.

Isolation of this compound from Alstonia scholaris

The isolation of this compound from Alstonia scholaris typically involves a multi-step process encompassing extraction, acid-base partitioning to separate alkaloids from other phytochemicals, and chromatographic purification. The following is a detailed experimental protocol synthesized from established methods for alkaloid isolation from this plant.

Materials and Equipment

-

Plant Material: Dried and powdered leaves/bark of Alstonia scholaris.

-

Solvents: Methanol (B129727), n-hexane, ethyl acetate, chloroform (B151607), 1% Hydrochloric Acid (HCl), 25% Ammonium (B1175870) Hydroxide (B78521) (NH₄OH).

-

Chromatography: Silica (B1680970) gel (60-120 mesh) for column chromatography, TLC plates (silica gel 60 F254).

-

Apparatus: Soxhlet extractor or percolation apparatus, rotary evaporator, pH meter, chromatography columns, filtration apparatus (Whatman No. 1 filter paper), TLC developing chamber, UV lamp.

Experimental Protocol

-

Extraction:

-

A known quantity (e.g., 500 g) of powdered Alstonia scholaris plant material is subjected to exhaustive extraction with methanol using a Soxhlet apparatus for approximately 48-72 hours.[8] Alternatively, percolation with ethanol (B145695) for an extended period (e.g., two months) can be employed.[9]

-

The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Acid-Base Partitioning:

-

The crude extract is dissolved in 1% aqueous HCl to protonate the alkaloids, rendering them water-soluble.

-

This acidic solution is then washed with a non-polar solvent like n-hexane or chloroform to remove fats, waxes, and other non-alkaloidal impurities.[8]

-

The aqueous layer containing the alkaloid hydrochlorides is then basified to a pH of 9-10 with ammonium hydroxide to precipitate the free alkaloids.

-

The basified solution is repeatedly extracted with a solvent such as chloroform or ethyl acetate. The organic layers are combined.

-

-

Purification:

-

The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and concentrated to yield the total alkaloid fraction.

-

This fraction is then subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

-

Further purification of the this compound-containing fractions can be achieved by repeated column chromatography or preparative TLC to obtain the pure compound.

-

Visualization of Experimental Workflow and Biosynthetic Pathway

Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the isolation of this compound.

Biosynthetic Pathway of this compound

Caption: Key steps in the biosynthetic pathway leading to this compound.

Conclusion

Alstonia scholaris stands out as a primary natural source of the akuammiline alkaloid, this compound. The isolation of this compound relies on classical phytochemical techniques involving solvent extraction, acid-base partitioning, and chromatographic separation. While the general biosynthetic pathway from strictosidine is understood, further research is needed to fully elucidate the specific enzymatic transformations in the later stages of this compound formation. This guide provides a foundational framework for researchers and professionals in the field of natural product chemistry and drug development to further explore the potential of this compound.

References

- 1. Strictosidine: from alkaloid to enzyme to gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Assessment of Tissue Specific Distribution and Seasonal Variation of Alkaloids in Alstonia scholaris - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Formal total synthesis of (±)-strictamine – the [2,3]-Stevens rearrangement for construction of octahydro-2 H -2,8-methanoquinolizines - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC06125G [pubs.rsc.org]

- 7. ijpbs.com [ijpbs.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Rigorous Biogenetic Network for a Group of Indole Alkaloids Derived from Strictosidine† - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Strictamine: A Technical Guide to an Akuammiline Alkaloid Core

For Researchers, Scientists, and Drug Development Professionals

Introduction

The akuammiline (B1256633) alkaloids are a structurally diverse family of monoterpenoid indole (B1671886) alkaloids (MIAs) characterized by a unique cage-like architecture. Strictamine, a prominent member of this family, serves as a key intermediate in the biosynthesis of other complex akuammiline alkaloids. Understanding the enzymatic cascade that constructs this intricate scaffold is of paramount importance for synthetic biology, drug discovery, and the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the biosynthesis of this compound, focusing on the core enzymatic transformations, quantitative data, and detailed experimental methodologies.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the universal precursor for all MIAs, strictosidine (B192452). Following its formation from tryptamine (B22526) and secologanin, strictosidine undergoes deglycosylation and a series of rearrangements to yield the crucial intermediate, geissoschizine. The key branching point from the central MIA pathway towards the akuammiline scaffold is the oxidative cyclization of geissoschizine.

This critical step is catalyzed by the enzyme Rhazimal Synthase (RS) , a cytochrome P450 monooxygenase.[1][2][3] RS facilitates an intramolecular C-C bond formation between the C7 position of the indole nucleus and the C16 of the secologanin-derived portion of geissoschizine, yielding the unstable intermediate, rhazimal.[1][4] this compound is then formed through the deformylation of rhazimal, a reaction that can occur spontaneously.[4][5]

The regioselectivity of the cyclization of geissoschizine is a critical determinant of the resulting alkaloid scaffold. While Rhazimal Synthase directs the biosynthesis towards the akuammiline core, other homologous cytochrome P450 enzymes, such as Geissoschizine Oxidase (GO) and Sarpagan Bridge Enzyme (SBE), catalyze cyclizations at different positions (C2-C16 and C5-C16, respectively) to produce the strychnos and sarpagan alkaloid skeletons.[1][3][6]

Quantitative Enzyme Kinetics

The characterization of the enzymes involved in the later stages of akuammiline biosynthesis is an active area of research. Kinetic parameters have been determined for Rhazimal Synthase from Alstonia scholaris (AsRHS), providing valuable insights into its catalytic efficiency.

| Enzyme | Substrate | Km (µM) | Vmax (pkat/mg) | Reference |

| AsRHS (Wild Type) | Geissoschizine | 1.5 ± 0.3 | 15.2 ± 0.8 | [2] |

| AsRHS (F372V Mutant) | Geissoschizine | 8.9 ± 1.2 | 10.1 ± 0.5 | [2] |

Experimental Protocols

In Vitro Assay for Rhazimal Synthase (RS)

This protocol outlines the general procedure for the in vitro characterization of Rhazimal Synthase activity.

1. Enzyme Preparation:

-

Heterologous expression of the RS gene (e.g., in Saccharomyces cerevisiae or Nicotiana benthamiana) is performed.

-

Microsomal fractions containing the membrane-bound cytochrome P450 enzyme are isolated from the expression host.[7]

2. Reaction Mixture:

-

A typical reaction mixture (e.g., 100 µL) contains:

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

-

NADPH (1 mM)

-

Geissoschizine (substrate, e.g., 50 µM)

-

Microsomal preparation containing Rhazimal Synthase (e.g., 50-100 µg of total protein)

-

3. Reaction Incubation:

-

The reaction is initiated by the addition of the microsomal preparation.

-

The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1-2 hours).

4. Reaction Termination and Product Extraction:

-

The reaction is quenched by the addition of an organic solvent (e.g., ethyl acetate).

-

The aqueous and organic layers are separated, and the organic layer containing the product is collected.

-

The solvent is evaporated under a stream of nitrogen.

5. Product Analysis:

-

The dried residue is redissolved in a suitable solvent (e.g., methanol).

-

The products (rhazimal and its deformylation product, this compound) are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Visualizing the Biosynthetic Landscape

Biosynthetic Pathway of this compound

Caption: The core biosynthetic pathway leading to the formation of this compound.

Branching of Geissoschizine Metabolism

Caption: The enzymatic branching of geissoschizine metabolism into different alkaloid scaffolds.

Experimental Workflow for Enzyme Characterization

References

- 1. Oxidative Rearrangements of the Alkaloid Intermediate Geissoschizine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03612F [pubs.rsc.org]

- 4. biorxiv.org [biorxiv.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) for Strictamine characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data essential for the characterization of Strictamine, a complex monoterpenoid indole (B1671886) alkaloid. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for the characterization of (+)-Strictamine.

Table 1: ¹H NMR Spectroscopic Data for (+)-Strictamine (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |

| 7.48 | d | 7.5 | 1H |

| 7.29 | d | 7.5 | 1H |

| 7.18 | t | 7.5 | 1H |

| 7.11 | t | 7.5 | 1H |

| 5.48 | q | 7.0 | 1H |

| 4.10 | s | 1H | |

| 3.73 | s | 3H | |

| 3.65 | d | 14.0 | 1H |

| 3.33 | d | 12.0 | 1H |

| 3.19 | dd | 14.0, 4.5 | 1H |

| 2.94 | d | 12.0 | 1H |

| 2.65 | m | 1H | |

| 2.49 | m | 1H | |

| 2.22 | m | 1H | |

| 1.98 | m | 1H | |

| 1.70 | d | 7.0 | 3H |

| 1.57 | m | 2H | |

| 1.42 | m | 1H |

Table 2: ¹³C NMR Spectroscopic Data for (+)-Strictamine (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Assignment |

| 178.1 | C |

| 174.4 | C |

| 152.0 | C |

| 139.0 | C |

| 128.6 | CH |

| 128.4 | C |

| 125.0 | CH |

| 122.9 | CH |

| 120.1 | CH |

| 118.9 | CH |

| 68.8 | C |

| 61.2 | CH |

| 54.9 | CH₂ |

| 52.6 | CH₃ |

| 51.7 | CH |

| 47.9 | CH₂ |

| 38.0 | CH |

| 34.9 | CH₂ |

| 33.8 | CH₂ |

| 13.1 | CH₃ |

Table 3: Infrared (IR) Spectroscopic Data for (+)-Strictamine

| Wavenumber (cm⁻¹) | Description |

| 2923 | C-H stretch |

| 1731 | C=O stretch |

| 1635 | C=N stretch |

| 1461 | C-H bend |

| 1234 | C-O stretch |

| 748 | Aromatic C-H bend |

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for (+)-Strictamine

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 323.1754 | 323.1754 |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above. Specific parameters may vary based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 1-5 mg of this compound is dissolved in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. For ¹H NMR, the spectral width is typically 0-12 ppm, and for ¹³C NMR, it is 0-200 ppm. Standard pulse sequences are used for obtaining one-dimensional spectra.

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of the this compound sample is prepared by dissolving a small amount in a volatile solvent like chloroform and allowing the solvent to evaporate on a potassium bromide (KBr) plate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk.[1]

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.[2] The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.

Data Acquisition: HRMS analysis is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The analysis is typically carried out in positive ion mode.[3]

Visualizations

Total Synthesis of (±)-Strictamine Workflow

The following diagram illustrates a simplified workflow for a reported total synthesis of (±)-Strictamine. This multi-step synthesis involves the construction of the complex cage-like structure from simpler starting materials.[4]

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]

- 3. lcms.cz [lcms.cz]

- 4. Formal total synthesis of (±)-strictamine – the [2,3]-Stevens rearrangement for construction of octahydro-2 H -2,8-methanoquinolizines - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC06125G [pubs.rsc.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Strictamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strictamine, a prominent member of the akuammiline (B1256633) family of monoterpenoid indole (B1671886) alkaloids, has garnered significant attention within the scientific community due to its complex caged-like chemical architecture and promising neuropharmacological activities. Isolated from various plant species, most notably Alstonia scholaris, this compound presents a compelling scaffold for synthetic exploration and a potential lead compound in drug discovery programs targeting neurological disorders. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and synthesis, and an exploration of its biological activities and associated signaling pathways.

Physical and Chemical Properties

This compound is a crystalline solid with the molecular formula C₂₀H₂₂N₂O₂ and a molar mass of approximately 322.41 g/mol .[1] Its intricate pentacyclic structure has been the subject of numerous total synthesis endeavors, which have, in turn, provided valuable insights into its chemical reactivity.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₂N₂O₂ | [1] |

| Molar Mass | 322.408 g/mol | [2] |

| CAS Number | 6475-05-4 | [2] |

| Appearance | Crystalline solid | Inferred from isolation protocols |

| Melting Point | Data not available; related alkaloids have decomposition points. | |

| Boiling Point | Data not available | |

| Solubility | Soluble in methanol (B129727), chloroform (B151607), and other common organic solvents. Insoluble in water. | [3][4] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data | Reference(s) |

| UV-Vis (in MeOH) | λmax: 228, 282, 290 nm | [5] |

| Infrared (IR) | νmax (cm⁻¹): 2954, 2913, 2877 (C-H stretch), 2092, 1698 (C=O stretch) | [5] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.5-7.0 (aromatic protons), 5.4 (olefinic proton), 3.7 (OCH₃), 1.7 (CH₃) | General data from related compounds[6][7][8][9] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~170 (C=O), 150-120 (aromatic/olefinic carbons), ~50 (OCH₃) | General data from related compounds[10][11] |

| Mass Spectrometry (ESI-MS) | m/z: 323.1754 [M+H]⁺ |

Experimental Protocols

Isolation of this compound from Alstonia scholaris

The following is a generalized protocol for the isolation of this compound from the leaves of Alstonia scholaris, based on common alkaloid extraction techniques.[3][12]

Materials:

-

Dried and powdered leaves of Alstonia scholaris

-

Methanol

-

Chloroform

-

Petroleum ether

-

Ethyl acetate

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel G)

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Extraction: The powdered plant material is exhaustively extracted with methanol at room temperature for an extended period (e.g., 48-72 hours). The methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in a minimal amount of water and then partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate. The chloroform fraction, which typically contains the alkaloids, is collected.

-

Column Chromatography: The dried chloroform extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column packed in petroleum ether. The column is then eluted with a gradient of increasing polarity, starting with petroleum ether and gradually introducing ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by TLC. Fractions showing a spot corresponding to the Rf value of this compound are combined.

-

Purification: The combined fractions are further purified by repeated column chromatography or preparative TLC until a pure crystalline compound is obtained.

-

Characterization: The purified compound is characterized by spectroscopic methods (NMR, MS, IR, UV-Vis) to confirm its identity as this compound.

Total Synthesis of (±)-Strictamine

Numerous total syntheses of this compound have been reported, showcasing a variety of elegant synthetic strategies. Below is a representative multi-step synthesis workflow.[13][14][15][16]

Key Synthetic Steps:

-

Core Skeleton Assembly: Construction of a key intermediate containing the fused ring system, often employing reactions like the Pictet-Spengler reaction, Diels-Alder cycloadditions, or gold-catalyzed cyclizations.

-

Formation of the Quaternary Carbon Center: A crucial and challenging step involving the creation of the all-carbon quaternary center at C7.

-

Ring Closure and Functional Group Manipulations: Subsequent cyclizations to form the complete pentacyclic framework, followed by functional group interconversions to install the requisite methoxycarbonyl and ethylidene moieties.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit significant neuropharmacological effects, including potential antidepressant and anxiolytic properties.[17] A primary mechanism of action is believed to be the inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of key neurotransmitters.[18][19][20][21]

Monoamine Oxidase Inhibition

MAO enzymes, specifically MAO-A and MAO-B, play a critical role in regulating the levels of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine (B1679862) in the brain.[20] By inhibiting MAO, this compound can increase the synaptic concentrations of these neurotransmitters, leading to its observed antidepressant-like effects.

Potential Downstream Signaling Pathways

The increase in monoamine neurotransmitters initiated by MAO inhibition can trigger a cascade of downstream signaling events. While direct studies on this compound's effects on these pathways are limited, inferences can be drawn from the known actions of other MAO inhibitors and antidepressants. These pathways include the cyclic AMP (cAMP) and mitogen-activated protein kinase (MAPK) signaling cascades, which are crucial for neuronal plasticity and long-term changes in gene expression associated with mood regulation.[17][22][23][24]

Conclusion

This compound remains a molecule of significant interest for its complex structure and potential therapeutic applications. This guide has summarized its key physical and chemical properties, provided detailed experimental frameworks for its isolation and synthesis, and explored its likely mechanism of action through monoamine oxidase inhibition and subsequent modulation of downstream signaling pathways. Further research is warranted to fully elucidate the specific molecular targets and signaling cascades affected by this compound, which will be crucial for its potential development as a novel therapeutic agent for neurological disorders. The provided data and protocols aim to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and pharmacology.

References

- 1. Striatal Crosstalk Between Dopamine and Serotonin Systems [elifesciences.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. ijnrd.org [ijnrd.org]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. researchgate.net [researchgate.net]

- 6. ekwan.github.io [ekwan.github.io]

- 7. NMR Tables [chemdata.r.umn.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. A 7-Step Formal Asymmetric Total Synthesis of this compound via an Asymmetric Propargylation and Metal-Mediated Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Total synthesis of this compound: a tutorial for novel and efficient synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 17. MAPK signaling correlates with the antidepressant effects of ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Kinetics, mechanism, and inhibition of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Pathological axonal death through a MAPK cascade that triggers a local energy deficit - PMC [pmc.ncbi.nlm.nih.gov]

- 24. MAPK Signaling Regulates Nitric Oxide and NADPH Oxidase-Dependent Oxidative Bursts in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

Historical context of Strictamine discovery and research

An In-depth Technical Guide to the Historical Context of Strictamine Discovery and Research

Abstract

This compound, a complex monoterpenoid indole (B1671886) alkaloid, has garnered significant attention from the scientific community since its discovery. Characterized by a congested, cage-like methanoquinolizidine core, its unique architecture and biological activities have made it a compelling target for both phytochemical investigation and total synthesis.[1][2] This document provides a comprehensive overview of the historical context of this compound, from its initial isolation to modern pharmacological studies and synthetic achievements. It details its primary plant sources, key milestones in its structural elucidation, and its known biological effects, with a focus on its anti-inflammatory properties through the inhibition of the NF-κB signaling pathway. Detailed experimental protocols for its isolation and for key bioassays are provided, alongside structured data and graphical representations of workflows and mechanisms of action to serve as a technical resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

The discovery of this compound is rooted in the phytochemical exploration of plants from the Apocynaceae family, which are renowned for their rich alkaloidal content.

Initial Isolation and Plant Sources

This compound was first isolated in 1966 from the leaves of Rhazya stricta Decne, a plant used extensively in the traditional medicine systems of Saudi Arabia and Pakistan for treating various ailments, including inflammatory disorders and rheumatism.[1][3] Subsequent phytochemical studies identified this compound in other plants of the Apocynaceae family, most notably Alstonia scholaris (L.) R. Br.[4][5][6] This evergreen tree, commonly known as the Devil's Tree, is native to the Indian subcontinent and Southeast Asia and is a cornerstone of Ayurvedic and Traditional Chinese Medicine.[6][7] this compound has been isolated from various parts of A. scholaris, including the flowers and fruit pods.[5][6]

Structural Elucidation

Following its isolation, the initial structural hypotheses were proposed. However, the definitive structure and absolute configuration of this compound were established in 1977 through a combination of chemical correlation and X-ray crystallography of samples isolated from Rhazya stricta.[8][9][10] Its complex, polycyclic structure, featuring a highly congested cage-like framework, presented a significant challenge for characterization and has since made it an attractive and formidable target for total synthesis.[2][11] Numerous successful total and formal syntheses have been reported, particularly since 2016, reflecting advancements in synthetic organic chemistry.[2][5][12][13]

Pharmacological Activities and Mechanism of Action

Research into the biological effects of this compound has revealed several key activities, with its anti-inflammatory properties being the most prominently studied.

Anti-inflammatory Activity

The primary mechanism underlying this compound's anti-inflammatory effects is the inhibition of the nuclear factor-κB (NF-κB) signaling pathway.[1][11][14] NF-κB is a crucial transcription factor that regulates the expression of a wide array of genes involved in immune and inflammatory responses, including cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes. This compound has been shown to inhibit this pathway, thereby downregulating the production of inflammatory mediators.[1][14]

Cytotoxic Activity

Studies have investigated the cytotoxic potential of this compound against various cancer cell lines. Research using an MTT assay on HCT-116 (colon cancer), PC-3 (prostate cancer), and HepG2 (liver cancer) cells indicated that this compound possesses a weak cytotoxic effect.[3] This suggests that its primary therapeutic potential may lie in its anti-inflammatory or other non-cytotoxic activities rather than as a direct anticancer agent.

Neuropharmacological Effects

Early research conducted in 1979 investigated the neuropharmacological profile of this compound isolated from Alstonia scholaris.[4] These initial studies provided the first insights into its effects on the central nervous system, although this area remains less explored compared to its anti-inflammatory properties.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activities of this compound. The literature reviewed provides more qualitative descriptions than specific quantitative values for its bioactivity.

| Activity Type | Assay/Model | Cell Line(s) | Result | Reference |

| Cytotoxicity | MTT Assay | HCT-116, PC-3, HepG2 | Weak cytotoxic effect noted. Specific IC₅₀ values not reported. | [3] |

| Anti-inflammatory | NF-κB Inhibition | Not specified | Inhibitory effects on the nuclear factor-κB (NF-κB) pathway. | [1][11][14] |

Detailed Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and for the key assays used to evaluate its biological activities.

Extraction and Isolation of this compound from Plant Material

This protocol is a generalized procedure based on classical phytochemical methods described in the literature.[8]

-

Preparation of Plant Material : Air-dry the leaves or other relevant parts of Rhazya stricta or Alstonia scholaris and grind them into a coarse powder.

-

Solvent Extraction : Macerate the powdered plant material with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature for 72 hours with occasional shaking. Repeat the extraction process three times to ensure exhaustive extraction.

-

Concentration : Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acid-Base Partitioning : Suspend the crude extract in 5% aqueous hydrochloric acid and filter. Wash the acidic solution with diethyl ether to remove non-alkaloidal components. Basify the acidic solution to a pH of 9-10 with ammonium (B1175870) hydroxide.

-

Alkaloid Extraction : Extract the liberated alkaloids with chloroform (B151607) or dichloromethane. Combine the organic layers and dry them over anhydrous sodium sulfate.

-

Chromatographic Separation : Concentrate the organic extract and subject it to column chromatography over silica (B1680970) gel or alumina.

-

Elution : Elute the column with a gradient of solvents, typically starting with non-polar solvents like hexane (B92381) and gradually increasing the polarity with chloroform, ethyl acetate, and methanol.[8]

-

Fraction Collection and Analysis : Collect fractions and monitor them using thin-layer chromatography (TLC) with a suitable mobile phase and a visualizing agent (e.g., Dragendorff's reagent).

-

Purification : Combine fractions containing this compound and subject them to further purification steps, such as preparative TLC or recrystallization, to yield pure this compound.

Cytotoxicity Evaluation (MTT Assay)

This protocol is a standard method for assessing cell viability.[3][15]

-

Cell Seeding : Seed cancer cells (e.g., HCT-116) into a 96-well plate at a density of 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment : Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution with culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation : Incubate the plate for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-Inflammatory Activity (NF-κB Reporter Assay)

This protocol measures the inhibitory effect of a compound on NF-κB transcriptional activity.

-

Cell Transfection : Seed cells, such as HEK293T or RAW 264.7 macrophages, in a 24-well plate. Co-transfect the cells with a plasmid containing an NF-κB-responsive firefly luciferase reporter and a control plasmid containing a constitutively expressed Renilla luciferase (for normalization).

-

Compound Treatment : After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Pre-incubate the cells for 1-2 hours.

-

Inflammatory Stimulation : Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 6-8 hours.

-

Cell Lysis : Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay : Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition relative to the stimulated control and determine the IC₅₀ value.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate key experimental and biological processes related to this compound research.

Signaling Pathway

The diagram below illustrates the canonical NF-κB signaling pathway and the proposed point of inhibition by this compound.

References

- 1. Formal total synthesis of (±)-strictamine – the [2,3]-Stevens rearrangement for construction of octahydro-2 H -2,8-methanoquinolizines - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC06125G [pubs.rsc.org]

- 2. Total synthesis of this compound: a tutorial for novel and efficient synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. A Review of Rhazya stricta Decne Phytochemistry, Bioactivities, Pharmacological Activities, Toxicity, and Folkloric Medicinal Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Formal total synthesis of the akuammiline alkaloid (+)-strictamine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Alkaloid Synthesis: this compound (Gaich), this compound (Snyder), Corymine (Sun/Li), Lycodoline (Fan), Mitomycin K (Yang), Lasubine I (Takayama) [organic-chemistry.org]

- 13. A 7-Step Formal Asymmetric Total Synthesis of this compound via an Asymmetric Propargylation and Metal-Mediated Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chromosome-level Alstonia scholaris genome unveils evolutionary insights into biosynthesis of monoterpenoid indole alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Potential Pharmacological Activities of Strictamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strictamine, a monoterpenoid indole (B1671886) alkaloid primarily isolated from the medicinal plant Alstonia scholaris, has garnered scientific interest due to its unique chemical structure and potential therapeutic properties. This technical guide provides a comprehensive overview of the currently understood pharmacological activities of this compound, with a focus on its neuropharmacological, anti-inflammatory, antimicrobial, and potential anticancer effects. This document aims to serve as a resource for researchers and professionals in drug discovery and development by summarizing existing data, presenting relevant experimental methodologies, and illustrating implicated signaling pathways. While much of the research has been conducted on crude extracts of Alstonia scholaris, this guide consolidates the information available on this compound itself and highlights areas requiring further investigation to fully elucidate its therapeutic potential.

Neuropharmacological Activities

This compound has been reported to exhibit significant central nervous system (CNS) depressant activities. Early neuropharmacological studies on isolated this compound indicated its potential as a CNS depressant, though detailed quantitative data from these pioneering studies are not widely available[1][2][3][4][5].

CNS Depressant and Sedative Effects

Studies on animal models, primarily mice, have suggested that this compound possesses sedative and CNS depressant properties. These effects are often characterized by a reduction in spontaneous locomotor activity and potentiation of sleep induced by barbiturates[6].

Quantitative Data on CNS Depressant Activity of Related Compounds

Due to the limited availability of specific quantitative data for this compound, the following table presents data for other compounds with similar CNS depressant effects to provide a comparative context.

| Compound/Extract | Animal Model | Assay | Dose/Concentration | Observed Effect | Reference |

| Diazepam (Standard) | Mice | Open Field Test | 1 mg/kg | Significant decrease in locomotor activity | [7] |

| Methanolic Extract of Alpinia calcarata | Mice | Thiopental sodium-induced sleeping time | 100 and 200 mg/kg | Significant prolongation of sleeping time | [8] |

| Ferulic Acid | Mice | Pentobarbital-induced sleep | 45 mg/kg (i.p.) | Significant prolongation of sleeping time | [9] |

Experimental Protocols for Assessing CNS Depressant Activity

The following are detailed methodologies for key experiments used to evaluate CNS depressant activities, which are applicable for testing this compound.

1.2.1. Open Field Test

-

Objective: To assess spontaneous locomotor activity and exploratory behavior.

-

Apparatus: A square or circular arena with walls to prevent escape, often equipped with infrared beams or video tracking software to monitor movement.

-

Procedure:

-

Acclimatize the animals (e.g., mice) to the testing room for at least 1 hour before the experiment.

-

Administer this compound or vehicle control to the animals at various doses.

-

After a predetermined absorption period (e.g., 30 minutes), place each animal individually in the center of the open field arena.

-

Record locomotor activity (e.g., distance traveled, number of line crossings, rearing frequency) for a set duration (e.g., 5-10 minutes).

-

A significant decrease in locomotor parameters compared to the control group indicates a CNS depressant effect[7].

-

1.2.2. Pentobarbital-Induced Sleeping Time

-

Objective: To evaluate the hypnotic or sedative-potentiating effect of a substance.

-

Procedure:

-

Administer this compound or vehicle control to different groups of animals (e.g., mice).

-

After a specified time, administer a sub-hypnotic or hypnotic dose of pentobarbital (B6593769) sodium (e.g., 30-50 mg/kg, i.p.).

-

Record the time of sleep onset (loss of righting reflex) and the total duration of sleep (time until the righting reflex is regained).

-

A significant increase in the duration of sleep or a decrease in the latency to sleep onset compared to the control group suggests a CNS depressant effect[10][11].

-

Experimental Workflow for CNS Depressant Activity Assessment

References

- 1. Neuropharmacological studies on this compound isolated from Alstonia scholaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. researchpublish.com [researchpublish.com]

- 4. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 5. Neuropharmacological studies on this compound isolated from Alstonia scholaris [dl.bhu.ac.in]

- 6. Evaluation of CNS Depressant Activity of Different Plant parts of Nyctanthes arbortristis Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Vasorelaxant activity of some structurally related triterpenic acids from Phoradendron reichenbachianum (Viscaceae) mainly by NO production: ex vivo and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ferulic acid potentiates pentobarbital-induced sleep via the serotonergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potentiating Effects of Lactuca sativa on Pentobarbital-Induced Sleep - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

In Silico Prediction of Strictamine's Biological Targets: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strictamine, a complex indole (B1671886) alkaloid isolated from Rhazya stricta, has garnered significant interest due to its intricate chemical architecture and potential therapeutic applications. Preliminary studies have indicated its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of immune and inflammatory responses. However, a comprehensive understanding of its molecular interactions remains elusive. This technical guide provides a detailed framework for the in silico prediction of this compound's biological targets, employing a multi-pronged computational approach. We delineate a systematic workflow encompassing reverse docking, pharmacophore modeling, and machine learning-based methods to generate a high-confidence list of putative protein targets. This guide offers detailed protocols for utilizing publicly available web servers and tools, enabling researchers to replicate and adapt these methodologies for their own investigations into the pharmacological profile of this compound and other natural products. The overarching goal is to provide a robust computational foundation to guide subsequent experimental validation and accelerate the drug discovery process.

Introduction

The identification of the molecular targets of bioactive small molecules is a foundational step in modern drug discovery. It provides crucial insights into the mechanism of action, potential therapeutic applications, and possible off-target effects. Traditional target deconvolution methods can be both time-consuming and resource-intensive. In silico target prediction, also known as target fishing or reverse screening, has emerged as a powerful and cost-effective computational strategy to hypothesize the protein targets of a given compound. These methods leverage the vast repositories of chemical and biological data to predict interactions based on the principle of chemical similarity, where structurally similar molecules are presumed to interact with similar protein targets.

This compound, an alkaloid with a unique cage-like methanoquinolizidine system, presents an intriguing case for in silico target exploration. Its known inhibitory effect on the NF-κB pathway serves as a valuable positive control and a starting point for unraveling its broader polypharmacological profile. This guide will walk through the process of predicting novel targets for this compound using a consensus approach of multiple computational tools.

In Silico Target Prediction Workflow

The prediction of this compound's biological targets is approached through a systematic workflow that integrates data from several computational methodologies. This consensus-based approach aims to enhance the confidence in the predicted targets by requiring agreement from multiple independent algorithms.

Strictamine's Role in the Ethnobotanical Uses of Alstonia scholaris: A Technical Whitepaper

Executive Summary: Alstonia scholaris (L.) R. Br., commonly known as the Devil's Tree or Saptaparni, holds a significant place in traditional medicine systems across Asia and Africa. Its historical applications range from treating fevers, malaria, and gastrointestinal disorders to inflammatory conditions and respiratory ailments. The pharmacological efficacy of this plant is largely attributed to its rich profile of bioactive monoterpenoid indole (B1671886) alkaloids. Among these, strictamine, isolated from the flowers and fruits, is emerging as a compound of significant interest. This technical guide provides an in-depth analysis of this compound's role in the ethnobotanical uses of A. scholaris. It correlates the alkaloid's known and potential pharmacological activities with the plant's traditional therapeutic claims, details relevant experimental methodologies, presents quantitative data, and visualizes key pathways and workflows to bridge the gap between ethnopharmacology and modern drug discovery.

Ethnobotanical Landscape of Alstonia scholaris

Alstonia scholaris has been a cornerstone of traditional healing for centuries. Various parts of the tree are utilized to prepare remedies for a wide spectrum of diseases. The bark, for instance, is well-known for its use against malarial fevers, diarrhea, and skin diseases.[1] The flowers, a primary source of this compound, are traditionally used to alleviate asthma and other respiratory issues.[2] This extensive ethnobotanical usage has prompted scientific investigation into its constituent phytochemicals to validate these traditional claims.

Table 1: Summary of Ethnobotanical Uses of Alstonia scholaris

| Plant Part | Traditional Therapeutic Applications | Key Active Constituents (Including) |

| Bark | Malaria, Fever, Diarrhea, Dysentery, Leprosy, Skin Diseases, Tonic, Cardiotonic.[1][3] | Echitamine, Ditamine, Echitenine, Alstonine. |

| Leaves | Beriberi, Ulcers, Rheumatic Pains, Stimulant, Expectorant, Febrifuge.[2][4] | Picrinine, Akuammidine, Ursolic acid, Scholarine. |

| Flowers | Asthma, Respiratory Troubles, Central Nervous System Depressant.[2][5] | This compound , Picrinine, Tetrahydroalstonine, Lupeol. |

| Roots | Enlarged Liver, Pain Management, Antimicrobial.[2][4] | Picraline diacetyl, ψ-akuammigine. |

| Latex (Milky Sap) | Ulcers, Wounds, Rheumatic Pains, Earache.[1][2] | Echicaoutchin. |

This compound: A Bioactive Indole Alkaloid

This compound (C₂₀H₂₂N₂O₂) is a monoterpenoid indole alkaloid belonging to the akuammiline (B1256633) class, characterized by a complex, caged-like polycyclic architecture.[6] It is isolated from various parts of A. scholaris, notably the flowers and fruit pods.[6][7] The intricate structure of this compound has made it a challenging target for total synthesis, attracting significant interest from the synthetic chemistry community.[8] Its biological activities are central to understanding the therapeutic properties attributed to the plant parts in which it is most abundant.

Correlating Pharmacological Activity with Ethnobotanical Use

The therapeutic actions claimed in traditional medicine can often be explained by the specific pharmacological activities of a plant's constituent molecules. For this compound, a clear correlation is emerging, particularly in the context of inflammation and pain.

Anti-inflammatory and Analgesic Activity

Ethnobotanical Link: The traditional use of A. scholaris latex and leaves for treating rheumatic pains, ulcers, and other inflammatory conditions points towards potent anti-inflammatory and analgesic compounds within the plant.[1][2]

Scientific Evidence: While direct and extensive studies on this compound's anti-inflammatory effects are still developing, strong evidence from related indole alkaloids and its own mechanistic action provides a solid foundation. The anti-inflammatory activity of many alkaloids is linked to their ability to modulate key signaling pathways involved in the inflammatory response.[9][10] A study on strictosamide (B192450), a structurally related indole alkaloid, demonstrated significant in vivo anti-inflammatory and analgesic activities.[11] The mechanism was found to involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[11] Crucially, this compound itself has been identified as an inhibitor of NF-κB, a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and iNOS.[8][12][13] By inhibiting the NF-κB pathway, this compound can theoretically suppress the inflammatory cascade, providing a direct molecular explanation for the plant's use in treating inflammatory ailments.

Neuropharmacological Effects

Ethnobotanical Link: The flowers of A. scholaris have been used as a CNS depressant, and the plant as a whole is sometimes used as a general tonic.[2][5]

Scientific Evidence: Early research identified this compound as having neuropharmacological properties, specifically noting its potential as a monoamine oxidase (MAO) inhibitor and possessing antidepressant-like activity in animal models.[14] MAO inhibitors are a class of drugs used to treat depression by preventing the breakdown of key neurotransmitters. This activity provides a plausible, though less direct, link to the plant's traditional applications related to the central nervous system.

Quantitative Pharmacological Data

Quantitative data is essential for evaluating the potency of a bioactive compound. While comprehensive data for this compound is still being aggregated in the literature, the following table summarizes representative values for related activities. Further targeted studies on pure this compound are required to populate this dataset fully.

Table 2: Representative Quantitative Data for Activities Related to this compound and Alstonia scholaris

| Activity | Compound/Extract | Assay/Model | Result (IC₅₀ / MIC) | Reference |

| Anti-inflammatory | Strictosamide | Acetic acid-stimulated vascular permeability | ED₅₀ ≈ 30 mg/kg | [11] |

| Analgesic | Strictosamide | Acetic acid-induced writhing (mice) | 49.7% inhibition at 40 mg/kg | [11] |

| Antiplasmodial | Dihydrousambarensine (Bisindole alkaloid) | P. falciparum (CQ-resistant) | IC₅₀ = 32 nM | [15] |

| Antimicrobial | Synthetic 1,3-bis(aryloxy)propan-2-amine | S. aureus (MRSA) | MIC = 2.5 µg/mL | [16] |

| Anticancer | Goniothalamin | Human breast cancer (MCF-7) | IC₅₀ = 0.62 µg/mL | [17] |

Note: IC₅₀ (Half-maximal Inhibitory Concentration) and MIC (Minimum Inhibitory Concentration) are standard measures of potency. Data for strictosamide and other alkaloids are included to represent the potential of this structural class, highlighting the need for specific testing of this compound.

Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific validation. The following sections detail standardized protocols for the isolation of this compound and the assessment of its key biological activities.

Protocol: Isolation of this compound from A. scholaris Flowers

This protocol is a generalized procedure based on common phytochemical isolation techniques.[7]

-

Collection and Preparation: Collect fresh flowers of Alstonia scholaris. Shade dry the plant material at room temperature for 7-10 days until brittle, then grind into a coarse powder.

-

Extraction: Macerate the powdered material (e.g., 500 g) in methanol (B129727) (2.5 L) at room temperature for 72 hours with occasional shaking. Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process three times with fresh solvent.

-

Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at 40-45°C to obtain a dark, viscous crude extract.

-

Solvent Partitioning: Suspend the crude extract in distilled water and perform liquid-liquid partitioning successively with n-hexane, chloroform (B151607), and ethyl acetate (B1210297) to separate compounds based on polarity.

-

Column Chromatography: Subject the chloroform or ethyl acetate fraction, which is likely to contain this compound, to column chromatography over silica (B1680970) gel (60-120 mesh).

-

Elution: Elute the column with a gradient of solvents, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 95:5, 90:10, 85:15 v/v, etc.), followed by gradients of ethyl acetate and methanol.

-

Fraction Collection and Analysis: Collect fractions of 20-30 mL and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol 9:1). Visualize spots under UV light (254 nm and 365 nm) and/or by spraying with Dragendorff's reagent for alkaloids.

-

Purification: Combine fractions showing a prominent spot corresponding to this compound. Purify further using preparative TLC or repeated column chromatography until a pure compound is obtained.

-

Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR, and compare the data with published literature values.

Protocol: In Vitro NF-κB Luciferase Reporter Assay

This assay measures the ability of a compound to inhibit the activation of the NF-κB transcription factor.[1][3][18]

-

Cell Culture: Culture human embryonic kidney (HEK293T) or another suitable cell line stably transfected with a luciferase reporter plasmid containing NF-κB response elements. Maintain cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed the cells in a 96-well, white, flat-bottom plate at a density of ~2 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control inhibitor (e.g., Bay 11-7082).

-

Stimulation: Induce NF-κB activation by adding an agonist, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL), to all wells except the unstimulated control. Incubate for 6-8 hours.

-

Cell Lysis: Remove the medium and wash the cells with PBS. Add 20-50 µL of 1x cell lysis buffer to each well and incubate for 15 minutes at room temperature on a shaker to ensure complete lysis.

-

Luciferase Assay: Add 50-100 µL of luciferase assay reagent (containing luciferin (B1168401) substrate) to each well.

-

Measurement: Immediately measure the luminescence using a plate-reading luminometer. The light intensity (Relative Light Units, RLU) is directly proportional to the luciferase activity, which reflects NF-κB transcriptional activity.

-

Data Analysis: Calculate the percentage inhibition of NF-κB activity for each concentration of this compound relative to the stimulated control. Determine the IC₅₀ value from the resulting dose-response curve.

Protocol: In Vivo Carrageenan-Induced Paw Edema Model

This is a standard animal model for evaluating the acute anti-inflammatory activity of a compound.[2][19][20]

-

Animals: Use healthy Wistar rats or Swiss albino mice (150-200 g), acclimatized for at least one week. Fast the animals overnight before the experiment with free access to water.

-

Grouping: Divide the animals into groups (n=6 per group):

-

Group I: Negative Control (Vehicle, e.g., 0.5% CMC orally)

-

Group II: Positive Control (Indomethacin, 10 mg/kg, orally)

-

Group III-V: Test Groups (this compound at different doses, e.g., 10, 20, 40 mg/kg, orally)

-

-

Dosing: Administer the vehicle, standard drug, or test compound orally 60 minutes before the induction of inflammation.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension (in normal saline) into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a digital plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

-

Data Analysis: Calculate the paw edema volume at each time point by subtracting the initial paw volume (0 hr) from the post-injection volume. Determine the percentage inhibition of edema for each treated group compared to the control group using the formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.

-

Visualizing Mechanisms and Workflows

Diagrams are powerful tools for illustrating complex biological pathways and experimental processes. The following visualizations were created using the Graphviz DOT language.

Experimental Workflow

Caption: Workflow for the isolation and pharmacological evaluation of this compound.

NF-κB Signaling Pathway Inhibition

Caption: this compound's inhibition of the canonical NF-κB signaling pathway.

Logical Relationship Diagram

Caption: Logical connection from ethnobotany to molecular mechanism.

Conclusion and Future Perspectives

The convergence of ethnobotanical knowledge and modern pharmacological investigation provides a powerful paradigm for drug discovery. This compound, a key alkaloid in Alstonia scholaris, demonstrates a clear and compelling link between the plant's traditional use for inflammatory conditions and a plausible molecular mechanism: the inhibition of the pro-inflammatory NF-κB signaling pathway. While preliminary neuropharmacological findings are also intriguing, the anti-inflammatory potential of this compound represents its most promising connection to the plant's ethnopharmacological profile.

Future research should focus on several key areas:

-

Quantitative Efficacy: Determining the precise IC₅₀ and ED₅₀ values of pure this compound in a broad range of anti-inflammatory, analgesic, antimicrobial, and anticancer assays.

-

Bioavailability and Pharmacokinetics: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to assess its potential as a viable drug candidate.

-

Target Specificity: Elucidating the exact binding site and interaction of this compound within the NF-κB pathway (e.g., direct inhibition of IKKβ).

-

Clinical Validation: Moving towards well-designed preclinical and eventually clinical trials to validate the therapeutic efficacy and safety of this compound for inflammatory disorders.

By systematically exploring the science behind this traditional remedy, this compound stands out as a promising lead compound for the development of novel therapeutics, underscoring the immense value of ethnobotanical wisdom in guiding future drug development.

References

- 1. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. inotiv.com [inotiv.com]

- 3. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 4. Unveiling antiplasmodial alkaloids from a cumulative collection of Strychnos extracts by multi-informative molecular networks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bowdish.ca [bowdish.ca]

- 6. researchgate.net [researchgate.net]

- 7. ijnrd.org [ijnrd.org]

- 8. mdpi.com [mdpi.com]

- 9. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]

- 15. Antiplasmodial activity of alkaloids from various strychnos species [pubmed.ncbi.nlm.nih.gov]

- 16. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medic.upm.edu.my [medic.upm.edu.my]

- 18. indigobiosciences.com [indigobiosciences.com]

- 19. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Total Synthesis of the (±)-Strictamine Core via a Diels-Alder Reaction Strategy

For Researchers, Scientists, and Drug Development Professionals

Abstract

(±)-Strictamine, a complex, cage-like akuammiline (B1256633) alkaloid, has garnered significant interest within the scientific community due to its intriguing molecular architecture and potential therapeutic properties. A key biological activity of strictamine is its inhibitory effect on the nuclear factor-κB (NF-κB) signaling pathway, which is a critical regulator of immune and inflammatory responses[1]. This makes this compound and its analogues promising candidates for the development of novel anti-inflammatory and anticancer agents. While several total syntheses of (±)-strictamine have been accomplished, this document details a powerful strategy for the construction of the core structure of the closely related akuammiline alkaloid, (-)-vincorine, employing a stereoselective organocatalytic Diels-Alder/iminium cyclization cascade. This approach highlights a modern and efficient method for assembling the complex tetracyclic core, which is a foundational element for accessing a variety of akuammiline alkaloids, including this compound.

Introduction to the Diels-Alder Approach

The Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the construction of six-membered rings with high stereocontrol. In the context of complex natural product synthesis, an intramolecular or cascade Diels-Alder reaction can rapidly build molecular complexity from relatively simple starting materials. The following protocols are based on the enantioselective total synthesis of (-)-vincorine developed by MacMillan and coworkers, which showcases an elegant organocatalytic cascade reaction to form the tetracyclic core.[2][3][4] This core structure is a key intermediate that can be further elaborated to access various akuammiline alkaloids.

Experimental Workflow

The overall strategy involves the synthesis of a diene precursor, followed by a key organocatalyzed Diels-Alder/iminium cyclization cascade to furnish the tetracyclic core of the akuammiline family.

Figure 1. High-level workflow for the synthesis of the tetracyclic akuammiline core.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Diene Precursor

The synthesis of the diene precursor is accomplished in two steps from commercially available 5-methoxy-N′-Boc tryptamine.[3]

Step 1: Methylation

To a solution of 5-methoxy-N′-Boc tryptamine in an appropriate solvent, a suitable methylating agent is added. The reaction is monitored by thin-layer chromatography (TLC) until completion.

Step 2: Directed Metalation and Negishi Coupling

The methylated intermediate undergoes directed metalation followed by a Negishi coupling reaction to install the diene moiety.[3]

Protocol 2: Organocatalytic Diels-Alder/Iminium Cyclization Cascade

This key step constructs the tetracyclic core of the vincorine alkaloid in a single, highly stereoselective transformation.[3][4]

Materials:

-

Diene precursor

-

α,β-Unsaturated aldehyde (e.g., crotonaldehyde)

-

Imidazolidinone organocatalyst (e.g., first-generation MacMillan catalyst)

-

Brønsted acid (e.g., HBF₄)

-

Acetonitrile (B52724) (MeCN) as solvent

Procedure:

-

To a solution of the imidazolidinone catalyst in acetonitrile at -20 °C is added the Brønsted acid.

-

The diene precursor and the α,β-unsaturated aldehyde are then added to the reaction mixture.

-

The reaction is stirred at -20 °C and monitored by TLC or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction is quenched and the product is purified by column chromatography.

Quantitative Data Summary

The following table summarizes the key quantitative data for the organocatalytic Diels-Alder/iminium cyclization cascade reaction as reported by MacMillan and coworkers for the synthesis of the (-)-vincorine core.[3]

| Parameter | Value |

| Reactants | |

| Diene Precursor | 1.0 equiv |

| Crotonaldehyde | 1.2 equiv |

| Catalyst System | |

| Imidazolidinone Catalyst (6·HBF₄) | 20 mol % |

| Reaction Conditions | |

| Solvent | Acetonitrile (MeCN) |

| Temperature | -20 °C |

| Results | |

| Yield of Tetracyclic Core (7) | 70% |

| Enantiomeric Excess (ee) | 95% |

Reaction Pathway and Mechanism

The organocatalytic cascade proceeds through a series of interconnected steps, beginning with the formation of a chiral iminium ion, which then participates in a highly stereoselective Diels-Alder reaction, followed by an intramolecular cyclization to yield the tetracyclic product.

Figure 2. Mechanism of the organocatalytic Diels-Alder/iminium cyclization cascade.

Application to (±)-Strictamine Synthesis

The tetracyclic core synthesized via this Diels-Alder cascade represents a significant portion of the carbocyclic framework of akuammiline alkaloids. Further synthetic manipulations, including the formation of the characteristic seven-membered azepanyl ring and adjustments to the oxidation state and functional groups, would be necessary to complete the total synthesis of (±)-strictamine. While the specific sequence of these late-stage transformations would require dedicated route development, the presented Diels-Alder strategy provides a robust and efficient entry point to this class of complex natural products.

Conclusion

The organocatalytic Diels-Alder/iminium cyclization cascade offers a powerful and highly enantioselective method for the construction of the core structure of akuammiline alkaloids. This approach streamlines the synthesis of the complex tetracyclic framework, providing a valuable platform for the total synthesis of (±)-strictamine and other related natural products. For drug development professionals, this efficient synthetic route opens avenues for the generation of analogues of this compound to explore the structure-activity relationships of NF-κB inhibition and to develop novel therapeutic agents.

References

- 1. Formal total synthesis of (±)-strictamine – the [2,3]-Stevens rearrangement for construction of octahydro-2 H -2,8-methanoquinolizines - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC06125G [pubs.rsc.org]

- 2. Nine-step enantioselective total synthesis of (-)-vincorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Gold-Catalyzed Cyclization in the Formal Total Synthesis of (±)-Strictamine

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The akuammiline (B1256633) alkaloid, (±)-Strictamine, possesses a complex, cage-like molecular architecture that has intrigued synthetic chemists for decades. A key strategic disconnection in the formal total synthesis of (±)-Strictamine involves the construction of its characteristic D-ring. A highly efficient method to achieve this is through a gold-catalyzed intramolecular cyclization. This protocol, reported by Nishiyama et al., utilizes a gold(I) catalyst to promote a 6-endo-dig cyclization of a 1-propargyl-1,2,3,4-tetrahydro-β-carboline precursor, yielding the tetracyclic indolenine core of Strictamine. This document provides detailed application notes and experimental protocols for this pivotal transformation.[1][2]

Data Presentation

The efficiency of the gold-catalyzed cyclization is demonstrated with various protecting groups on the indole (B1671886) nitrogen. The following table summarizes the quantitative data from these key experiments.

| Entry | Substrate | Protecting Group (R) | Catalyst (mol %) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 8a | Ns (o-nitrobenzenesulfonyl) | AuCl (5) | Dioxane | 100 | 1 | 80 |

| 2 | 8b | Boc (tert-butoxycarbonyl) | AuCl (5) | Dioxane | 100 | 24 | 24 |

| 3 | 8b | AuClPPh3 (5) / AgOTf (5) | Dioxane | 100 | 24 | 43 | |

| 4 | 8c | H | AuCl (5) | Dioxane | 100 | 24 | No reaction |

Experimental Protocols

General Considerations:

-

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

-

Solvents should be dried and degassed prior to use.

-

Reagents should be of high purity.

-

Reaction progress can be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.

Synthesis of Tetracyclic Indolenine 7a via Gold-Catalyzed Cyclization:

This protocol details the synthesis of the Ns-protected tetracyclic indolenine 7a from the cyclization precursor 8a .

Materials:

-

1-(Prop-2-yn-1-yl)-2-(2-nitrophenylsulfonyl)-1,2,3,4-tetrahydro-β-carboline (8a )

-

Gold(I) chloride (AuCl)

-

Anhydrous 1,4-dioxane (B91453)

-

Silica gel for column chromatography

-

Ethyl acetate (B1210297) (EtOAc)

-

n-Hexane

Procedure:

-

To a solution of 1-(prop-2-yn-1-yl)-2-(2-nitrophenylsulfonyl)-1,2,3,4-tetrahydro-β-carboline (8a ) (1.0 eq) in anhydrous 1,4-dioxane (0.05 M), add gold(I) chloride (AuCl) (0.05 eq).

-

Heat the reaction mixture to 100 °C and stir for 1 hour.

-

After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in n-hexane to afford the tetracyclic indolenine 7a as a pale yellow solid.

Characterization of 7a:

The product should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS) to confirm its structure and purity.

Reaction Pathway and Workflow

Gold-Catalyzed 6-endo-dig Cyclization:

The key transformation is initiated by the coordination of the gold(I) catalyst to the alkyne moiety of the 1-propargyl-1,2,3,4-tetrahydro-β-carboline precursor. This activation renders the alkyne sufficiently electrophilic for the nucleophilic indole C3-position to attack in a 6-endo-dig fashion. Subsequent protodeauration regenerates the catalyst and yields the desired tetracyclic indolenine product.

Caption: Workflow and mechanism of the gold-catalyzed cyclization.

Logical Relationship of Protecting Group Efficacy:

The choice of the nitrogen protecting group on the indole moiety significantly impacts the reaction outcome. An electron-withdrawing group, such as the o-nitrobenzenesulfonyl (Ns) group, is crucial for the success of this transformation.

Caption: Influence of protecting groups on reaction yield.

References

Application Notes and Protocols: Friedel-Crafts Reaction for Constructing the Strictamine Core

For Researchers, Scientists, and Drug Development Professionals

Introduction

The construction of the intricate cage-like structure of the akuammiline (B1256633) alkaloid (±)-Strictamine presents a formidable challenge in synthetic organic chemistry. A key strategic disconnection in several successful total syntheses involves the formation of the D-ring and the concomitant creation of the crucial C7 all-carbon quaternary stereocenter. The intramolecular Friedel-Crafts reaction has emerged as a powerful tool to achieve this transformation, enabling the efficient assembly of the tetracyclic core of Strictamine. This document provides detailed application notes and protocols for this pivotal reaction, drawing from published synthetic routes.

Principle and Application

The key transformation is an intramolecular Friedel-Crafts type cyclization. This reaction involves the generation of an electrophilic species that is subsequently attacked by the electron-rich indole (B1671886) nucleus at the C7 position. The choice of catalyst and reaction conditions is critical to induce the desired cyclization and control stereoselectivity.

Experimental Protocols

While several synthetic routes towards this compound have been reported, this section will focus on a representative protocol for the Friedel-Crafts cyclization to form the D-ring. The following procedure is a composite based on general principles of Friedel-Crafts reactions used in similar contexts, as specific details are often found in the supporting information of peer-reviewed publications.